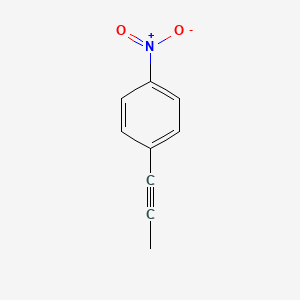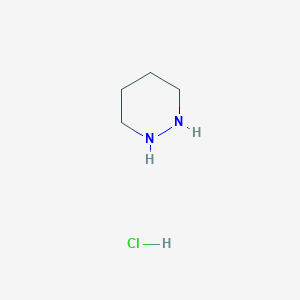
Benzene, 1-nitro-4-(1-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-nitro-4-(1-propynyl)- is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzene, where a nitro group and a propynyl group are substituted at the para positions
Vorbereitungsmethoden
Benzene, 1-nitro-4-(1-propynyl)- can be synthesized through a variation of the Sonogashira reaction. In this method, 4-iodonitrobenzene is treated with the dianion 1,3-dilithiopropyne under specific reaction conditions . This reaction typically requires a palladium catalyst and a copper co-catalyst, along with an appropriate solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Analyse Chemischer Reaktionen
Benzene, 1-nitro-4-(1-propynyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Addition: The triple bond in the propynyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkane derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and hydrogen halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-nitro-4-(1-propynyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-nitro-4-(1-propynyl)- involves its interaction with molecular targets through its nitro and propynyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The propynyl group can participate in addition and substitution reactions, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-nitro-4-(1-propynyl)- can be compared with other similar compounds, such as:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: This compound has an ether linkage instead of a direct propynyl group, which can affect its reactivity and applications.
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and uses.
Eigenschaften
CAS-Nummer |
28289-83-0 |
|---|---|
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-nitro-4-prop-1-ynylbenzene |
InChI |
InChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3 |
InChI-Schlüssel |
WZXVLUCWGSZORJ-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC#CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















